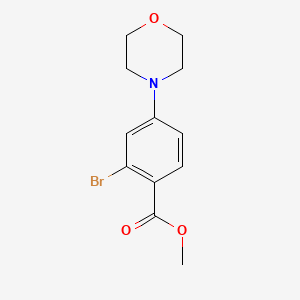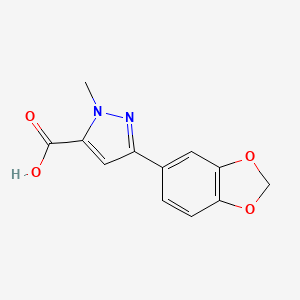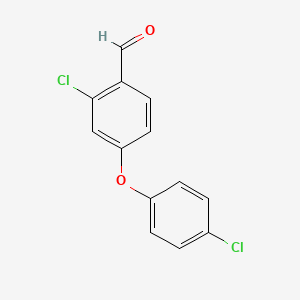
3-(Trifluoromethyl)oxolan-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluoroalkylation in Aqueous Media
Fluoroalkylation, including trifluoromethylation, is crucial for incorporating fluorine-containing functionalities into molecules, significantly affecting their chemical, physical, and biological properties. The development of environment-friendly fluoroalkylation reactions in aqueous media represents a significant advance in green chemistry. These reactions are vital for creating pharmaceuticals, agrochemicals, and functional materials, leveraging water as a solvent or reactant under mild conditions (Hai‐Xia Song et al., 2018).
Antitubercular Drug Design
The trifluoromethyl group is a prominent pharmacophore in antitubercular research, where it has been shown to enhance the pharmacodynamic and pharmacokinetic properties of antitubercular agents. Incorporating this group into drug molecules can lead to improved potency, making it a valuable strategy in the development of new antitubercular therapies (Sidharth Thomas).
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials, which can include trifluoromethyl groups, have emerged as promising platforms for organic light-emitting diodes (OLEDs). These materials offer a range of applications from sensors to organic photovoltaics, with recent developments highlighting their potential as metal-free infrared emitters. The versatility and emission properties of these materials demonstrate the utility of trifluoromethyl groups in advancing OLED technology (B. Squeo & M. Pasini, 2020).
Environmental Impact of Lampricides
The environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), used in controlling sea lamprey populations in the Great Lakes, highlight the importance of understanding the ecological impact of trifluoromethyl compounds. While TFM presents minimal long-term toxicological risk due to its transient effects and non-persistence, ongoing research into its environmental interactions is crucial (T. Hubert, 2003).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. The placement of the trifluoromethyl group significantly influences the activity profile of these compounds, underscoring the role of fluorinated groups in medicinal chemistry for the development of novel therapeutics with minimal side effects (Kamalneet Kaur et al., 2015).
Propiedades
IUPAC Name |
3-(trifluoromethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4(9)1-2-10-3-4/h9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSAHOBEPICNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


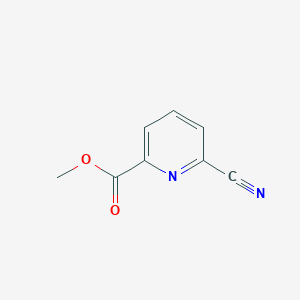

![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)

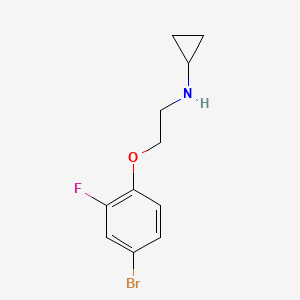
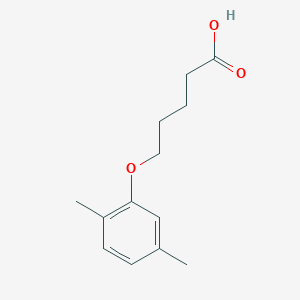
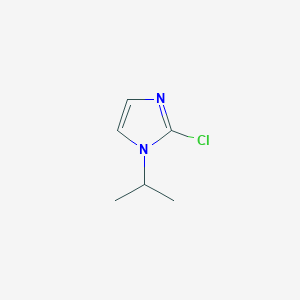
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)
